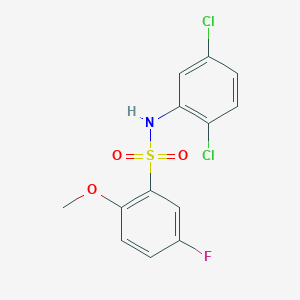
N-(2,5-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, commonly known as DCFMS, is a sulfonamide derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DCFMS has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Wirkmechanismus
DCFMS exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH balance and cell proliferation. DCFMS binds to the active site of CAIX and inhibits its activity, leading to a decrease in pH and cell proliferation.
Biochemical and Physiological Effects:
DCFMS has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DCFMS has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, its low bioavailability and poor pharmacokinetic properties limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on DCFMS. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the development of anti-cancer therapies. Further research is needed to optimize the pharmacokinetic properties of DCFMS and to better understand its mechanism of action. Additionally, the development of novel CAIX inhibitors based on the structure of DCFMS could lead to the discovery of more potent and selective anti-cancer agents.
Synthesemethoden
DCFMS can be synthesized by reacting 2,5-dichloronitrobenzene with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with a reducing agent such as iron powder to yield DCFMS.
Wissenschaftliche Forschungsanwendungen
DCFMS has been widely studied for its anti-inflammatory and anti-tumor properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. DCFMS has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-12-5-3-9(16)7-13(12)21(18,19)17-11-6-8(14)2-4-10(11)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLIINZAMOQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-dioxol-2-one](/img/structure/B5014502.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5014514.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5014530.png)


![N-(4-chlorophenyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5014541.png)
![2-acetyl-7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5014545.png)
![3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5014547.png)
![3,6-dichloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5014551.png)
![2-{[(4-chlorophenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5014559.png)
![N-[2-(3-butenoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5014562.png)
![N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014564.png)
